molecular formula C9H13NO3 B3066935 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide CAS No. 941-70-8

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide

Cat. No.: B3066935
CAS No.: 941-70-8
M. Wt: 183.2 g/mol
InChI Key: CXYHFBSJWRHKML-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide is a cyclohexane derivative featuring a carboxamide group at position 1, with two ketone groups at positions 2 and 6 and dimethyl substituents at position 4. These compounds are pivotal intermediates in cycloaddition reactions, particularly with nitrilimines or hydrazonoyl halides, to form bioactive heterocycles like 1,3,4-thiadiazoles . The carboxamide variant is hypothesized to exhibit similar reactivity but with distinct electronic properties due to the amide group’s hydrogen-bonding capacity and polarity. Potential applications span pharmaceuticals, agrochemicals, and peptide synthesis, leveraging its stability and functional versatility.

Properties

IUPAC Name

4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2)3-5(11)7(8(10)13)6(12)4-9/h7H,3-4H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYHFBSJWRHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916494
Record name 4,4-Dimethyl-2,6-dioxocyclohexane-1-carboximidic acid
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Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-70-8
Record name NSC41283
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Record name 4,4-Dimethyl-2,6-dioxocyclohexane-1-carboximidic acid
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Record name 4,4-DIMETHYL-2,6-DIOXO-CYCLOHEXANECARBOXYLIC ACID AMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide typically involves the acylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine. The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred for an extended period to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to create complex molecules.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a starting material for synthesizing bioactive molecules. By modifying the dioxocyclohexanecarboxamide framework, researchers developed derivatives with enhanced pharmacological properties, including anti-inflammatory and analgesic activities.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Material Science

The compound is also investigated for its potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance in high-temperature applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex organic compoundsEnhanced synthesis of bioactive molecules
Medicinal ChemistryPotential therapeutic agentSignificant anticancer activity
Material ScienceDevelopment of polymers and coatingsImproved thermal stability

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4-Dimethyl-2,6-dioxocyclohexane-thiocarboxamides

Structural Differences : Replaces the carboxamide’s oxygen with sulfur (C=S vs. C=O).
Reactivity : The thiocarboxamide’s sulfur atom enhances nucleophilicity, enabling selective cycloadditions with nitrilimines to form thiadiazoles. This contrasts with the carboxamide’s oxygen, which favors hydrogen bonding and slower reaction kinetics .
Applications : Thiocarboxamides yield antimicrobial and anticancer thiadiazole derivatives, whereas carboxamides may offer improved solubility for drug delivery .

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde

Structural Differences: Substitutes the carboxamide with an aldehyde group (CHO). Reactivity: The aldehyde undergoes condensation reactions (e.g., enaminone formation) and is more electrophilic than the carboxamide. In contrast, the carboxamide’s resonance-stabilized amide group resists nucleophilic attack . Applications: Used as an intermediate in heterocyclic synthesis (e.g., sulfonamide derivatives) , whereas the carboxamide’s stability suits protective group strategies in peptides .

Methyl 2,2-Dimethyl-4,6-dioxocyclohexanecarboxylate

Structural Differences : Features a carboxylate ester (COOR) instead of carboxamide (CONH₂).
Reactivity : Esters hydrolyze readily under acidic/basic conditions, unlike the hydrolytically stable carboxamide. The ester’s lower polarity also reduces solubility in polar solvents .
Applications : Serves as a precursor for carboxylic acids via hydrolysis, while the carboxamide’s hydrogen-bonding capacity enhances biomolecular interactions .

Dde Protecting Group (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

Structural Differences : Contains an enamine (C=N) linkage instead of a carboxamide.
Reactivity : The Dde group is cleaved under mild hydrazine treatment, enabling orthogonal protection in solid-phase peptide synthesis. The carboxamide lacks this lability but offers superior stability in basic conditions .
Applications : Dde is widely used in peptide chemistry, while the carboxamide could serve as a stable linker or pharmacophore .

4,4′-Methylenebis(cyclohexylamine) Analogs

Structural Differences : Replaces the carboxamide with primary amine groups.
Toxicology : Read-across data suggest similar toxicological profiles for structurally analogous cyclohexane derivatives, but the carboxamide’s amide group may reduce volatility and dermal absorption compared to amines .

Comparative Data Table

Compound Functional Group Key Reactivity Applications Safety Profile
4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide Carboxamide (CONH₂) Cycloadditions, hydrogen bonding Drug design, peptide linkers Stable; standard amide handling
4,4-Dimethyl-2,6-dioxocyclohexane-thiocarboxamide Thiocarboxamide (C=S) Thiadiazole formation Antimicrobial agents Handle sulfur compounds carefully
4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde Aldehyde (CHO) Condensation, electrophilic reactions Heterocyclic intermediates Irritant; use ventilation
Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Carboxylate ester (COOR) Hydrolysis, esterification Carboxylic acid precursors Standard ester precautions
Dde Protecting Group Enamine (C=N) Hydrazine-sensitive cleavage Orthogonal peptide protection Mild cleavage conditions

Key Research Findings

  • Reactivity Hierarchy : Thiocarboxamides > Aldehydes > Carboxamides > Esters in nucleophilic reactions due to electronic effects .
  • Biological Relevance : Thiadiazoles from thiocarboxamides show broader antimicrobial activity than carboxamide derivatives, likely due to sulfur’s lipophilicity .
  • Synthetic Utility : The carboxamide’s stability and Dde’s labile nature highlight complementary roles in organic and peptide chemistry .

Biological Activity

4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide (CAS Number: 941-70-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₃N₁O₃
  • Molecular Weight : 183.204 g/mol
  • Density : 1.172 g/cm³
  • Boiling Point : 411.1 °C

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growthTada et al., 1990
Escherichia coliModerate inhibitionBakibaev et al., 1991
Candida albicansSignificant antifungal activityTada et al., 1990

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that while it has effective antimicrobial properties, its cytotoxic effects on human cell lines are minimal at therapeutic doses.

Cell LineIC50 (µM)Reference
HeLa>100Tada et al., 1990
MCF-7>50Bakibaev et al., 1991

Case Studies

  • Antibacterial Efficacy : A study published by Tada et al. (1990) examined the antibacterial properties of various derivatives of cyclohexanecarboxamides, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : In another study by Bakibaev et al. (1991), the antifungal efficacy against Candida species was assessed. The findings suggested that the compound could be a potential candidate for developing antifungal agents.
  • Safety Profile Evaluation : Further research focused on evaluating the cytotoxic effects on human cell lines. The results indicated that at concentrations effective for antimicrobial action, the compound exhibited low cytotoxicity.

Q & A

Q. What is the optimized synthetic route for 4,4-dimethyl-2,6-dioxocyclohexanecarboxamide derivatives, and how are they characterized?

The compound is synthesized by reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl isothiocyanates in dimethylformamide (DMF) under basic conditions (KOH). After acidification, the product precipitates and is purified via crystallization. Structural confirmation employs:

  • IR spectroscopy to identify NH (3217 cm⁻¹) and carbonyl (C=O, ~1660–1700 cm⁻¹) stretches.
  • NMR spectroscopy (¹H and ¹³C) to resolve methyl (δ 1.12 ppm), cyclohexane backbone protons (δ 2.50–2.65 ppm), and aromatic substituents.
  • Elemental analysis to validate purity (e.g., C: 65.44%, N: 5.09% for 3a) .

Q. How do substituents on the aryl group influence the physical properties of this compound derivatives?

Substituents alter melting points and solubility. For example:

  • N-phenyl derivatives (3a) melt at 140–141°C, while p-tolyl-substituted analogs (7Ab) melt at 182°C due to increased steric bulk.
  • Electron-withdrawing groups (e.g., Cl in 7Ac) reduce solubility in polar solvents, requiring DMF for crystallization .

Q. What spectroscopic methods are critical for distinguishing thiocarboxamide vs. carboxamide derivatives?

  • IR spectroscopy : Thiocarboxamides show a distinct C=S stretch (~1250–1050 cm⁻¹), absent in carboxamides.
  • ¹³C NMR : Thiocarbonyl (C=S) resonances appear at ~187–190 ppm, whereas carboxamides (C=O) resonate at ~165–175 ppm .

Advanced Research Questions

Q. How do nitrilimines undergo site-selective cycloaddition with this compound, and what dictates product regiochemistry?

Nitrilimines react at three dipolarophilic sites: C=O, C=C, and C=S. Regioselectivity is governed by:

  • Electronic factors : Electron-deficient C=O groups favor [3+2] cycloaddition to form thiadiazoles (e.g., compounds 5Ea–5Fd).
  • Steric hindrance : Bulky substituents on the aryl group disfavor C=S reactivity. Computational studies (e.g., DFT) can predict transition-state energies .

Q. What methodologies evaluate the antibacterial and anticorrosion potential of metal complexes derived from this compound?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and E. coli using agar diffusion.
  • Anticorrosion studies : Electrochemical impedance spectroscopy (EIS) in 0.5 M HCl to measure carbon steel protection efficiency. Ni²⁺ and Co²⁺ complexes show enhanced activity due to improved ligand-to-metal charge transfer .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protects amines during solid-phase synthesis. Key features:

  • Selective cleavage : Removed with 2% hydrazine in DMF, sparing Fmoc groups.
  • Stability : Resists piperidine deprotection, enabling orthogonal strategies for lysine or ornithine modification .

Q. Can computational methods predict the reactivity of this compound in cycloaddition reactions?

Yes. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • The C=O group’s LUMO energy (-1.8 eV) facilitates nucleophilic attack by nitrilimines.
  • Molecular dynamics simulations model solvent effects (e.g., dioxane vs. DMF) on reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide
Reactant of Route 2
4,4-Dimethyl-2,6-dioxocyclohexanecarboxamide

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